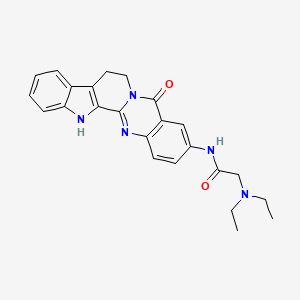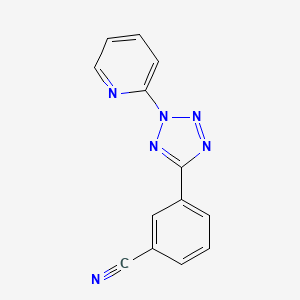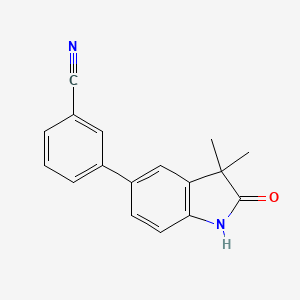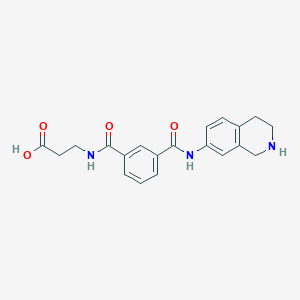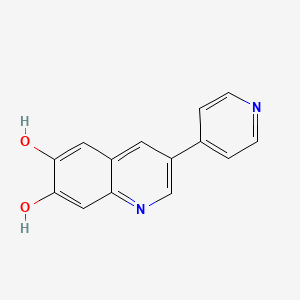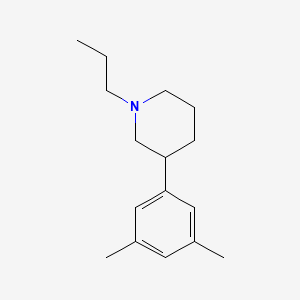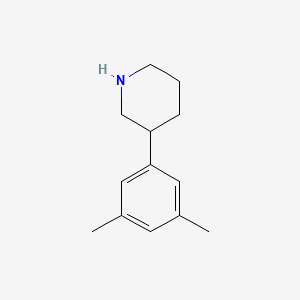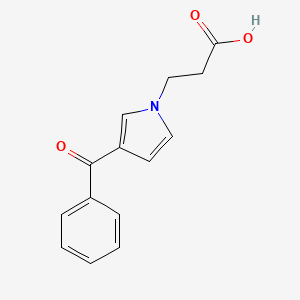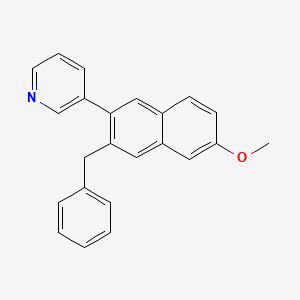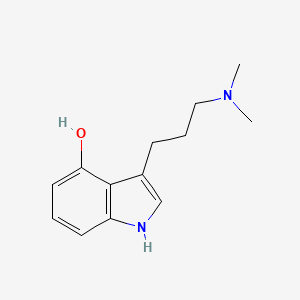
3-(3-Dimethylamino-propyl)-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Dimethylamino-propyl)-1H-indol-4-ol ist eine chemische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der pharmazeutischen Chemie eingesetzt. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dimethylaminogruppe aus, die an einer Propyl-Kette befestigt ist, die wiederum mit einem Indolring verbunden ist, der an der 4-Position eine Hydroxylgruppe trägt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Dimethylamino-propyl)-1H-indol-4-ol kann durch verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von 3-(Dimethylamino)propylamin mit einem Indolderivat unter bestimmten Reaktionsbedingungen. Beispielsweise kann die Reaktion in Gegenwart eines geeigneten Lösungsmittels wie Dimethylformamid (DMF) und eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) bei erhöhten Temperaturen durchgeführt werden .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Herstellung dieser Verbindung die großtechnische Synthese unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit, wodurch eine hohe Ausbeute und Reinheit des Endprodukts sichergestellt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Dimethylamino-propyl)-1H-indol-4-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen oder den Indolring zu modifizieren.
Substitution: Die Dimethylaminogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden häufig Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Indol-4-on-Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Indolderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-(3-Dimethylamino-propyl)-1H-indol-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es als Agonist oder Antagonist an bestimmten Neurotransmitter-Rezeptoren wirken und Signaltransduktionswege und zelluläre Reaktionen beeinflussen .
Wirkmechanismus
The mechanism of action of 3-(3-Dimethylamino-propyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid: Ein wasserlösliches Carbodiimid, das als Kupplungsmittel in der Peptidsynthese verwendet wird.
N,N’-Dicyclohexylcarbodiimid: Ein weiteres Carbodiimid, das für ähnliche Zwecke verwendet wird, jedoch unterschiedliche Löslichkeits- und Reaktivitätseigenschaften aufweist.
Einzigartigkeit
3-(3-Dimethylamino-propyl)-1H-indol-4-ol ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. dem Vorhandensein einer sowohl Dimethylaminogruppe als auch einer Hydroxylgruppe am Indolring. Diese Merkmale tragen zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-4-5-10-9-14-11-6-3-7-12(16)13(10)11/h3,6-7,9,14,16H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
IBSZSSDQXMYZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CNC2=C1C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
